3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H10F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of trifluoromethyl groups onto a cyclohexane ring followed by carboxylation. One common method starts with the cyclohexane derivative, which undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer treatments.
Mechanism of Action
The mechanism of action of 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a single trifluoromethyl group and shares similar chemical properties but with reduced lipophilicity and reactivity.
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: This compound features a cyclobutane ring and exhibits different steric and electronic effects compared to the cyclohexane derivative
Uniqueness: 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and potential biological activity. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
117186-04-6 |
---|---|
Molecular Formula |
C9H10F6O2 |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H10F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h4-6H,1-3H2,(H,16,17) |
InChI Key |
VKWKCLKUDZHHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.